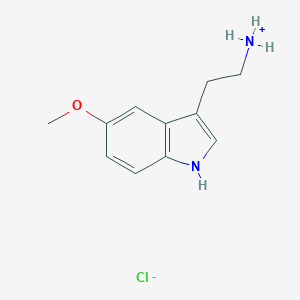

5-Methoxytryptamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAYRSEKRMEIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017272 |

Source

|

| Record name | 5-Methoxytryptamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17107-33-4, 66-83-1 |

Source

|

| Record name | 1H-Indole-3-ethanamine, 5-methoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17107-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-indole-3-ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methoxy-1H-indole-3-ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4265IB6QEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of Endogenous 5-Methoxytryptamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1] Found in low levels within the body, particularly the pineal gland, 5-MT is formed through the O-methylation of serotonin or the N-deacetylation of melatonin. Its primary biological function stems from its role as a potent, non-selective agonist across a range of serotonin (5-HT) receptors, influencing a variety of physiological processes.[2] This technical guide provides an in-depth examination of the biosynthesis, metabolism, receptor pharmacology, and physiological roles of endogenous 5-MT, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for the scientific community.

Biosynthesis and Metabolism

The production and degradation of 5-MT are intrinsically linked to the metabolic pathways of serotonin and melatonin.

1.1. Biosynthesis: Endogenous 5-MT is synthesized through two primary enzymatic routes:

-

O-methylation of Serotonin: The enzyme N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), catalyzes the direct transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of serotonin.[3]

-

N-deacetylation of Melatonin: 5-MT can also be formed via the deacetylation of melatonin, a pathway that occurs in the pineal gland and retina.[4]

1.2. Metabolism: 5-Methoxytryptamine is rapidly metabolized by monoamine oxidase (MAO), primarily MAO-A, which limits its systemic effects when administered orally.[1] This rapid degradation necessitates the use of MAO inhibitors (MAOIs) in experimental settings to accurately measure its endogenous levels and study its physiological effects.[4][5] The O-demethylation of 5-MT back to serotonin is mediated by the cytochrome P450 enzyme CYP2D6, which is present in both the liver and the brain.[6]

Pharmacodynamics and Biological Functions

The physiological effects of 5-MT are mediated primarily through its interaction with the serotonergic system. It acts as a full agonist at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.

Quantitative Receptor Binding and Potency

5-MT demonstrates high potency, particularly at the 5-HT2A receptor, where it is significantly more potent than related tryptamines like DMT and 5-MeO-DMT.[1]

| Receptor Subtype | Parameter | Value (nM) | Species | Reference(s) |

| 5-HT2A | EC₅₀ | 0.503 | Human | [1] |

| 5-MeO-DMT (for comparison) | EC₅₀ | 3.87 | Human | [1] |

| DMT (for comparison) | EC₅₀ | 38.3 | Human | [1] |

Note: EC₅₀ (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response.

Signaling Pathways

Activation of serotonin receptors by 5-MT initiates distinct intracellular signaling cascades.

-

5-HT1A Receptor (Gi/o-coupled): Agonism at 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), resulting in downstream effects such as neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This pathway is associated with anxiolytic and antidepressant effects.[7][8]

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. benchchem.com [benchchem.com]

- 4. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of 5-Methoxytryptamine at 5-HT Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin.[1] Endogenously found in the pineal gland, 5-MT is synthesized through the O-methylation of serotonin or N-deacetylation of melatonin.[1] As a research compound, 5-MT has garnered significant interest for its potent and broad-spectrum agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of 5-MT at various 5-HT receptor subtypes, focusing on its binding affinities, functional activities, and the downstream signaling pathways it modulates.

Quantitative Pharmacological Data

5-Methoxytryptamine is a non-selective serotonin receptor agonist, exhibiting activity across the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor families.[1] The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-MT for various human 5-HT receptor subtypes. This data provides a quantitative basis for understanding the compound's interaction with its molecular targets.

Table 1: Binding Affinities (Ki) of 5-Methoxytryptamine at Human 5-HT Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | 9 |

| 5-HT1B | [¹²⁵I]-GTI | 130 |

| 5-HT1D | [³H]-GR-125743 | 25 |

| 5-HT2A | [³H]-Ketanserin | 1.4 |

| 5-HT2B | [³H]-LSD | 0.4 |

| 5-HT2C | [³H]-Mesulergine | 5.6 |

| 5-HT4 | [³H]-GR113808 | 180 |

| 5-HT6 | [³H]-LSD | 13 |

| 5-HT7 | [³H]-SB-269970 | 33 |

Data compiled from a comprehensive screening study.

Table 2: Functional Activity (EC50) of 5-Methoxytryptamine at Human 5-HT Receptors

| Receptor Subtype | Functional Assay | EC50 (nM) |

| 5-HT1A | cAMP Inhibition | 10 |

| 5-HT2A | Calcium Mobilization | 0.503[2] |

| 5-HT2C | Calcium Mobilization | 15 |

| 5-HT4 | cAMP Stimulation | 100 |

| 5-HT6 | cAMP Stimulation | 30 |

| 5-HT7 | cAMP Stimulation | 8 |

Data compiled from various in vitro functional assays.

Signaling Pathways and Mechanism of Action

The diverse physiological effects of 5-MT are a direct consequence of its interaction with multiple 5-HT receptor subtypes, each coupled to distinct intracellular signaling cascades. These pathways are primarily mediated by heterotrimeric G proteins, leading to the modulation of second messenger systems.

5-HT1 Receptor Family (Gi/o-coupled)

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by 5-MT, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is involved in neuronal inhibition and has been implicated in the anxiolytic and antidepressant effects of some serotonergic drugs.[3]

5-HT1 Receptor Signaling Pathway

5-HT2 Receptor Family (Gq/11-coupled)

The 5-HT2A, 5-HT2B, and 5-HT2C receptors are coupled to Gq/11 proteins. Activation of these receptors by 5-MT stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This pathway is crucial for neuronal excitation and is associated with the psychedelic effects of certain tryptamines.

5-HT2 Receptor Signaling Pathway

5-HT4, 5-HT6, and 5-HT7 Receptor Families (Gs-coupled)

The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to the stimulatory G protein (Gs). Upon activation by 5-MT, Gs stimulates the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[1] This signaling cascade is involved in a variety of cellular processes, including gene transcription and modulation of synaptic plasticity.

5-HT4/6/7 Receptor Signaling Pathway

5-HT3 Receptor (Ligand-Gated Ion Channel)

Unlike the other 5-HT receptor families, the 5-HT3 receptor is a ligand-gated ion channel. Binding of an agonist, such as 5-MT, directly opens a non-selective cation channel, leading to rapid depolarization of the neuron. This mechanism is primarily involved in excitatory neurotransmission. While 5-MT is a known agonist at other 5-HT receptors, its specific activity at the 5-HT3 receptor is less well-characterized in terms of quantitative binding and functional data in the primary literature.

5-HT3 Receptor Mechanism of Action

β-Arrestin Recruitment

In addition to G protein-mediated signaling, agonist binding to GPCRs can also trigger the recruitment of β-arrestins. β-arrestins play a critical role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. While it is known that 5-HT receptors can recruit β-arrestins, specific data on the efficacy and potency of 5-MT in promoting β-arrestin recruitment at various 5-HT receptor subtypes is currently limited in the scientific literature. Further research is needed to fully elucidate the potential for biased agonism of 5-MT, where it might preferentially activate G protein or β-arrestin pathways at different receptors.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the interaction of 5-Methoxytryptamine with serotonin receptors.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow

Methodology:

-

Membrane Preparation: Cell membranes expressing the target human 5-HT receptor subtype are prepared from cultured cells or tissue homogenates.

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) and varying concentrations of unlabeled 5-MT.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of 5-MT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi/o-coupled receptors.

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT receptor of interest (e.g., 5-HT1A for inhibition or 5-HT4/6/7 for stimulation) are cultured in appropriate media.

-

Stimulation: For Gi/o-coupled receptors, cells are first treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase stimulator like forskolin, followed by the addition of varying concentrations of 5-MT. For Gs-coupled receptors, cells are treated with a phosphodiesterase inhibitor and then stimulated with varying concentrations of 5-MT.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of 5-MT. The EC50 (for stimulation) or IC50 (for inhibition) and the maximum effect (Emax) are determined from this curve.

Calcium Mobilization Assay

This assay is used to determine the functional activity of agonists at Gq/11-coupled receptors, such as the 5-HT2 family, by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the target 5-HT2 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Stimulation: The dye-loaded cells are exposed to varying concentrations of 5-MT.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader or microscope.

-

Data Analysis: The peak fluorescence response at each concentration of 5-MT is used to generate a dose-response curve, from which the EC50 and Emax values are calculated.

Conclusion

5-Methoxytryptamine is a potent, non-selective agonist of multiple serotonin receptor subtypes.[1] Its broad pharmacological profile, encompassing activation of Gi/o-, Gq/11-, and Gs-coupled receptors, makes it a valuable research tool for investigating the complex roles of the serotonergic system in health and disease. A comprehensive understanding of its mechanism of action at each 5-HT receptor subtype is crucial for interpreting experimental results and for its potential use in the development of novel therapeutic agents. Further research into its β-arrestin recruitment profile will provide deeper insights into its potential for biased agonism and functional selectivity.

References

The Pharmacological Profile of 5-Methoxytryptamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (B125070) (5-MT) hydrochloride, also known as mexamine, is a naturally occurring tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. As a non-selective agonist of serotonin (5-HT) receptors, 5-MT serves as a valuable pharmacological tool for investigating the serotonergic system. This technical guide provides a comprehensive overview of the pharmacological profile of 5-methoxytryptamine hydrochloride, including its receptor binding affinity, functional activity, pharmacokinetic properties, and the signaling pathways it modulates. All quantitative data are summarized in structured tables, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Receptor Binding Affinity

This compound exhibits a broad binding profile across various serotonin receptor subtypes. The following table summarizes its binding affinities (Ki) at human recombinant serotonin receptors, providing a quantitative measure of its interaction with these targets. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 9 |

| 5-HT1B | 180 |

| 5-HT1D | 33 |

| 5-HT1E | >10,000 |

| 5-HT2A | 250 |

| 5-HT2B | 25 |

| 5-HT2C | 400 |

| 5-HT4 | - |

| 5-HT5A | >10,000 |

| 5-HT6 | 43 |

| 5-HT7 | 50 |

Data compiled from various in vitro studies. The affinity at the 5-HT4 receptor is not well-characterized in the form of a Ki value in the reviewed literature, though it is recognized as an agonist at this receptor.

Functional Activity

As a serotonin receptor agonist, 5-methoxytryptamine not only binds to these receptors but also activates them, initiating downstream signaling cascades. Its functional potency (EC50) varies across different receptor subtypes and the specific signaling pathway being measured.

| Receptor Subtype | Assay Type | Measured Response | EC50 (nM) |

| 5-HT1A | cAMP Assay | Inhibition of cAMP | - |

| 5-HT2A | IP1 Accumulation Assay | Increase in IP1 | 14 |

| 5-HT2A | Calcium Flux Assay | Increase in intracellular Ca2+ | 0.503 |

| 5-HT4 | cAMP Assay | Increase in cAMP | - |

| 5-HT6 | cAMP Assay | Increase in cAMP | - |

| 5-HT7 | cAMP Assay | Increase in cAMP | - |

EC50 values can vary depending on the cell line and experimental conditions. The significant potency at the 5-HT2A receptor is a key feature of 5-MT's pharmacological profile.[1]

Pharmacokinetics

The in vivo disposition of 5-methoxytryptamine is characterized by rapid metabolism, which significantly influences its bioavailability and duration of action.

| Parameter | Species | Route of Administration | Value |

| Half-life (t½) | Golden Hamster | Intraperitoneal | ~15-19 minutes |

| Metabolism | Human/Rodent | - | Primarily by Monoamine Oxidase A (MAO-A)[1] |

| Oral Bioavailability | Human | Oral | Inactive, likely due to extensive first-pass metabolism[1] |

Pharmacokinetic parameters for 5-MT in commonly used research models like rats and mice are not extensively documented in publicly available literature. The data for its analog, 5-MeO-DMT, in mice suggests rapid absorption and non-linear elimination kinetics.

Signaling Pathways

5-Methoxytryptamine elicits its physiological effects by activating distinct intracellular signaling cascades coupled to various serotonin receptors.

5-HT1A Receptor Signaling (Gi/o-coupled)

Activation of 5-HT1A receptors by 5-MT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

5-HT2A Receptor Signaling (Gq/11-coupled)

The potent effects of 5-MT at the 5-HT2A receptor are mediated through the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium.

5-HT4, 5-HT6, and 5-HT7 Receptor Signaling (Gs-coupled)

Agonism at 5-HT4, 5-HT6, and 5-HT7 receptors by 5-MT activates the Gs signaling cascade, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the serotonin receptor of interest are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added:

-

A fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors).

-

Varying concentrations of the unlabeled competitor compound (this compound).

-

The prepared cell membranes.

-

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are included.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist.

This assay quantifies changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture:

-

A stable cell line expressing the Gs or Gi/o-coupled serotonin receptor of interest is cultured in appropriate media.

-

-

Assay Procedure:

-

Cells are seeded into a multi-well plate.

-

Prior to stimulation, cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

-

For Gi/o-coupled receptors, adenylyl cyclase is typically stimulated with forskolin, and the ability of 5-MT to inhibit this stimulation is measured.

-

For Gs-coupled receptors, cells are directly stimulated with varying concentrations of this compound.

-

-

Cell Lysis and Detection:

-

After the stimulation period, the cells are lysed.

-

The concentration of cAMP in the cell lysate is determined using a detection kit, commonly based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

A dose-response curve is generated, and the EC50 value (the concentration of 5-MT that produces 50% of the maximal response) is calculated using non-linear regression.

-

This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq/11 signaling pathway.

Methodology:

-

Cell Culture:

-

A stable cell line expressing the Gq/11-coupled serotonin receptor (e.g., 5-HT2A) is cultured.

-

-

Assay Procedure:

-

Cells are seeded into a multi-well plate.

-

The cells are incubated with varying concentrations of this compound in the presence of LiCl, which inhibits the degradation of IP1.

-

-

Detection:

-

Following stimulation, the cells are lysed.

-

The amount of accumulated IP1 is quantified, typically using an HTRF-based detection kit.

-

-

Data Analysis:

-

A dose-response curve is constructed, and the EC50 value is determined.

-

Conclusion

This compound is a potent, non-selective serotonin receptor agonist with a well-defined in vitro pharmacological profile. Its high potency at the 5-HT2A receptor, coupled with its activity at other 5-HT receptor subtypes, makes it an invaluable research tool for dissecting the complexities of the serotonergic system. However, its rapid metabolism by MAO-A results in poor oral bioavailability, limiting its systemic effects unless co-administered with an MAO inhibitor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further research is warranted to fully elucidate its pharmacokinetic profile in various preclinical models and to explore its potential therapeutic applications.

References

The Discovery and History of 5-Methoxytryptamine Hydrochloride: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to 5-Methoxytryptamine hydrochloride (5-MT HCl). It is intended for researchers, scientists, and professionals in the field of drug development. The document details various synthetic routes with specific experimental protocols, presents quantitative pharmacological data in a structured format, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative that is structurally and functionally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174).[1][2] It is found in low levels in the pineal gland and can be formed through the O-methylation of serotonin or the N-deacetylation of melatonin.[1] Due to its interaction with serotonin receptors, 5-MT has been a subject of interest in neuroscience and pharmacology. This guide explores the historical context of its discovery, details its chemical synthesis, and provides an in-depth look at its pharmacological properties.

Discovery and Early History

Chemical Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The following sections detail the experimental protocols for some of the most common methods.

Synthesis via Hydrolysis of Melatonin

A straightforward method for synthesizing 5-Methoxytryptamine is through the deacetylation of melatonin, its N-acetylated precursor.[5]

Experimental Protocol:

-

In a reaction vessel, combine 42 g of melatonin with 300 g of isobutanol.

-

Add 30 g of sodium hydroxide (B78521) (NaOH) and 3 g of sodium dithionite.

-

Reflux the mixture for 2 hours at 105°C under a nitrogen atmosphere.

-

After cooling, extract the mixture with 500 g of water. The aqueous phase will contain sodium acetate (B1210297) and excess NaOH.

-

Separate the isobutanol phase and acidify it to a pH of 2 with 32% hydrochloric acid (HCl).

-

Concentrate the solution to induce the crystallization of crude this compound.

-

Recrystallize the crude product from 96% ethanol (B145695) to obtain the pure compound.[5]

Table 1: Quantitative Data for Synthesis via Hydrolysis of Melatonin [5]

| Parameter | Value |

| Starting Melatonin | 42 g |

| Isobutanol | 300 g |

| Sodium Hydroxide | 30 g |

| Sodium Dithionite | 3 g |

| Reflux Temperature | 105 °C |

| Reflux Time | 2 hours |

| Approximate Yield | ~70-80% |

Workflow for Synthesis via Hydrolysis of Melatonin

Caption: Workflow for the synthesis of 5-Methoxytryptamine HCl from melatonin.

Synthesis from N-acetylserotonin Derivative

This method involves the reaction of an N-acetylserotonin derivative with ethylenediamine (B42938) in the presence of ammonium (B1175870) bromide, followed by purification.[4]

Experimental Protocol:

-

In a suitable vial with a magnetic stirrer, mix 49 mg (0.5 mmol) of ammonium bromide, 0.135 mL (2 mmol) of ethylenediamine, and 0.5 mmol of an N-acetylserotonin derivative.

-

Heat the mixture in a microwave device at 250W to 100°C for 7 hours.

-

After cooling to room temperature, dilute the crude reaction mixture with dichloromethane (B109758) (CH2Cl2) and extract the desired tryptamine with a 1M HCl aqueous solution.

-

Make the aqueous layer alkaline by adding a 1M NaOH solution and extract with CH2Cl2.

-

Wash the combined organic phase with brine, dry with sodium sulfate (B86663) (Na2SO4), and concentrate by vacuum distillation.

-

Purify the crude residue by flash column chromatography on silica (B1680970) gel (CH2Cl2/MeOH/TEA 90/9/1) to obtain 5-Methoxytryptamine as a colorless oily substance.[4]

Table 2: Quantitative Data for Synthesis from N-acetylserotonin Derivative [4]

| Parameter | Value |

| N-acetylserotonin derivative | 0.5 mmol |

| Ammonium bromide | 49 mg (0.5 mmol) |

| Ethylenediamine | 0.135 mL (2 mmol) |

| Microwave Power | 250 W |

| Reaction Temperature | 100 °C |

| Reaction Time | 7 hours |

| Yield | 89% |

Pharmacology

5-Methoxytryptamine is a non-selective serotonin receptor agonist, exhibiting activity at various 5-HT receptor subtypes.[1] Its pharmacological profile has been investigated in numerous studies, revealing its potential as a psychoactive compound, although its effects in humans are limited by rapid metabolism.[1]

Receptor Binding and Functional Activity

5-MT acts as an agonist at the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ serotonin receptors.[1] It is a particularly potent agonist of the 5-HT₂A receptor.[1]

Table 3: Receptor Functional Potency of 5-Methoxytryptamine and Related Compounds [1]

| Compound | 5-HT₂A Receptor EC₅₀ (nM) |

| 5-Methoxytryptamine (5-MT) | 0.503 |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 3.87 |

| N,N-Dimethyltryptamine (DMT) | 38.3 |

Signaling Pathways

As a serotonin receptor agonist, 5-Methoxytryptamine primarily exerts its effects by activating G-protein coupled receptors (GPCRs). For instance, at the 5-HT₂A receptor, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses.

Signaling Pathway of 5-Methoxytryptamine at the 5-HT₂A Receptor

Caption: Simplified signaling cascade initiated by 5-MT at the 5-HT₂A receptor.

Biosynthesis and Metabolism

5-Methoxytryptamine is biosynthesized from serotonin via O-methylation by the enzyme hydroxyindole O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT).[2] The methyl group is donated by S-adenosyl-L-methionine (SAM).[2] It can also be formed by the N-deacetylation of melatonin.[1] The primary metabolic pathway for 5-MT is deamination by monoamine oxidase A (MAO-A).[1][]

Biosynthetic Relationship of 5-Methoxytryptamine

Caption: Biosynthesis and metabolism of 5-Methoxytryptamine.

Conclusion

This compound is a compound with a rich history intertwined with the study of indoleamines and their roles in neurobiology. Its synthesis has been achieved through various methods, with the hydrolysis of melatonin being a notable example. Pharmacologically, it is a potent, non-selective serotonin receptor agonist, with particularly high activity at the 5-HT₂A receptor. While its psychoactive potential in humans is limited by rapid metabolism, the study of 5-Methoxytryptamine and its derivatives continues to provide valuable insights into the function of the serotonergic system and holds promise for the development of novel therapeutics for neuropsychiatric disorders.[7][8]

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 5-Methoxytryptamine in the Pineal Gland: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (B125070) (5-MT), a naturally occurring indoleamine, is a fascinating yet often overlooked compound synthesized within the pineal gland. While its close relative, melatonin (B1676174), has been the subject of extensive research, the physiological significance of 5-MT is only beginning to be unraveled. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and regulation of 5-methoxytryptamine in the pineal gland. It summarizes key quantitative data, details established experimental protocols for its analysis, and visualizes the intricate biochemical pathways governing its formation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand the role of this potent bioactive molecule.

Introduction

The pineal gland, a small endocrine organ located in the epithalamus, is renowned for its synthesis of melatonin, the hormone primarily responsible for regulating circadian rhythms. However, the pineal gland's biochemical repertoire extends beyond melatonin to include other methoxyindoles, among which 5-methoxytryptamine (5-MT) is of significant interest. 5-MT, also known as mexamine, is structurally related to both serotonin (B10506) and melatonin and has been shown to be a potent agonist at various serotonin receptors.[1] Its presence in the pineal gland, albeit at lower concentrations than melatonin, suggests a potential role as a paracrine or endocrine signaling molecule. This guide delves into the core aspects of pineal 5-MT, providing a foundational understanding for further scientific inquiry and therapeutic exploration.

Biosynthesis of 5-Methoxytryptamine in the Pineal Gland

The synthesis of 5-methoxytryptamine in the pineal gland occurs via two primary enzymatic pathways, both originating from the essential amino acid tryptophan.

Pathway 1: O-methylation of Serotonin

The predominant and more direct pathway involves the direct O-methylation of serotonin (5-hydroxytryptamine). This reaction is catalyzed by the enzyme hydroxyindole-O-methyltransferase (HIOMT) , also known as N-acetylserotonin O-methyltransferase (ASMT). HIOMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of serotonin, yielding 5-methoxytryptamine.[2]

Pathway 2: N-deacetylation of Melatonin

An alternative, albeit less prominent, pathway involves the N-deacetylation of melatonin (N-acetyl-5-methoxytryptamine). This process, catalyzed by an aryl acylamidase, removes the acetyl group from melatonin to form 5-MT.[3] While this pathway has been demonstrated, it is generally considered a minor contributor to the overall pineal 5-MT pool under normal physiological conditions.[3]

The following diagram illustrates these biosynthetic routes:

Biosynthetic pathways of 5-Methoxytryptamine in the pineal gland.

Regulation and Metabolism

The concentration of 5-MT in the pineal gland is tightly regulated by both its synthesis and its rapid degradation. The primary enzyme responsible for the catabolism of 5-MT is monoamine oxidase (MAO) , particularly the MAO-A isoform.[3] MAO oxidatively deaminates 5-MT to 5-methoxyindole-3-acetaldehyde, which is then further metabolized. Due to this rapid enzymatic breakdown, the endogenous levels of 5-MT are typically low, and its detection often requires the use of MAO inhibitors in experimental settings.[3][4]

Pineal 5-MT levels exhibit a distinct diurnal rhythm, which is inverse to that of melatonin. In golden hamsters, for instance, 5-MT concentrations are highest during the day and lowest at night.[4] This rhythmic pattern is likely driven by the light-dark cycle and the subsequent neural signals that regulate the activity of biosynthetic enzymes in the pineal gland.

Quantitative Data

The concentration of 5-methoxytryptamine in the pineal gland varies across species and is influenced by the time of day and experimental conditions (e.g., use of MAO inhibitors). The following table summarizes available quantitative data.

| Species | Condition | 5-MT Concentration | Reference(s) |

| Human | Post-mortem | 0-12 pmoles/g (trace amounts) | [5] |

| Golden Hamster | Day (with pargyline) | Highest levels | [4] |

| Night (with pargyline) | Lowest levels | [4] | |

| Rat | Morning | ~0.03 pmoles/pineal (elevated with MAO inhibition) | [5] |

| Sheep | - | 545 ± 180 pmol/g | [6] |

Experimental Protocols

The accurate quantification of 5-methoxytryptamine in pineal tissue requires sensitive and specific analytical techniques due to its low endogenous concentrations. The two most commonly employed methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with electrochemical or coulometric detection is a widely used method for the analysis of 5-MT.

Methodology Outline:

-

Tissue Homogenization: Pineal glands are dissected and immediately homogenized in a suitable buffer, often containing an antioxidant (e.g., sodium metabisulfite) and an internal standard.

-

Protein Precipitation and Extraction: Proteins are precipitated using an acid (e.g., perchloric acid), and the supernatant containing the indoles is collected after centrifugation.

-

Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). An isocratic or gradient mobile phase is used to separate 5-MT from other related compounds.

-

Detection: 5-MT is detected using an electrochemical or coulometric detector, which provides high sensitivity and selectivity for electroactive compounds like indoleamines.

-

Quantification: The concentration of 5-MT is determined by comparing its peak area to that of a standard curve generated with known concentrations of 5-MT and corrected for recovery using the internal standard.

Workflow for HPLC analysis of 5-Methoxytryptamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is often used as a confirmatory method for the identification and quantification of 5-MT.

Methodology Outline:

-

Tissue Homogenization and Extraction: Similar to the HPLC protocol, pineal tissue is homogenized with a deuterated internal standard (e.g., d4-5-MT) and extracted.

-

Derivatization: The extracted 5-MT is chemically modified (derivatized) to increase its volatility and thermal stability for GC analysis. A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA).[6]

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the analytes.

-

Mass Spectrometry: The separated compounds are ionized (e.g., by electron impact) and fragmented. The mass spectrometer detects and measures the mass-to-charge ratio of the resulting ions.

-

Quantification: Quantification is achieved by selected ion monitoring (SIM), where specific ions characteristic of derivatized 5-MT and the internal standard are monitored. The ratio of the analyte to the internal standard is used for accurate quantification.

Workflow for GC-MS analysis of 5-Methoxytryptamine.

Signaling and Physiological Relevance

While research is ongoing, 5-methoxytryptamine is known to be a potent agonist at multiple serotonin (5-HT) receptors. Its physiological effects are likely mediated through the activation of these receptors in various target tissues.

Known and Potential Signaling Actions:

-

Serotonin Receptor Agonism: 5-MT exhibits high affinity for several 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1] Activation of these receptors can trigger a cascade of intracellular signaling events, depending on the G-protein to which the receptor is coupled (e.g., Gs, Gi/o, Gq/11).

-

Neurohormonal Regulation: Studies have shown that 5-MT can influence the release of other hormones. For instance, it has been demonstrated to decrease the release of vasopressin and oxytocin (B344502) from the rat hypothalamus in vitro.[7]

-

Reproductive Function: Administration of 5-MT has been shown to affect reproductive organs in male golden hamsters, suggesting a role in the regulation of reproductive physiology.[8]

The following diagram provides a simplified overview of the potential signaling logic of pineal-derived 5-MT.

Potential signaling pathway of pineal 5-Methoxytryptamine.

Conclusion

5-Methoxytryptamine is a naturally synthesized indoleamine within the pineal gland with the potential for significant biological activity. Its biosynthesis from serotonin and melatonin, its rapid metabolism by MAO, and its diurnal rhythmicity highlight a complex regulatory network. While present in lower concentrations than melatonin, its potent agonism at serotonin receptors suggests that it may play a crucial role in pineal-mediated physiological processes. Further research is warranted to fully elucidate its signaling pathways and physiological functions, which could open new avenues for drug discovery and therapeutic interventions, particularly in the fields of neuroendocrinology and circadian biology. This guide provides a solid foundation for researchers to build upon in their exploration of this intriguing pineal compound.

References

- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Methoxyindoles in pineal gland of cow, pig, sheep and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 5-hydroxytryptamine and pineal metabolites on the secretion of neurohypophysial hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histological studies on the effects of pineal 5-methoxyindoles on the reproductive organs of the male golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

structural relationship between 5-Methoxytryptamine and serotonin

An In-depth Technical Guide on the Structural and Functional Relationship Between 5-Methoxytryptamine (B125070) and Serotonin (B10506)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and functional relationship between 5-methoxytryptamine (5-MT) and its endogenous parent compound, serotonin (5-hydroxytryptamine, 5-HT). It explores their comparative receptor pharmacology, signaling pathways, and the experimental methodologies used for their characterization.

Core Structural Relationship

5-Methoxytryptamine, also known as mexamine or O-methylserotonin, is a tryptamine (B22526) derivative that is structurally very similar to serotonin.[1][2] The fundamental difference lies in the substitution at the 5-position of the indole (B1671886) ring. In serotonin, this position is occupied by a hydroxyl (-OH) group, whereas in 5-methoxytryptamine, it is a methoxy (B1213986) (-OCH3) group.[2] This seemingly minor structural modification has significant implications for the compound's pharmacological profile.

5-MT can be biosynthesized in the body, particularly in the pineal gland, through two primary routes: the O-methylation of serotonin or the N-deacetylation of melatonin (B1676174).[1][3]

Figure 1: Structural comparison of Serotonin and 5-Methoxytryptamine.

Comparative Receptor Binding Profile

Both serotonin and 5-methoxytryptamine are agonists at multiple serotonin receptors.[2] The substitution of the 5-hydroxyl group with a methoxy group alters the binding affinity and selectivity profile. 5-MT is a potent, non-selective serotonin receptor agonist, showing activity at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][2] Notably, it is an extremely potent agonist at the 5-HT2A receptor in vitro.[1]

The following table summarizes the binding affinities (Ki, nM) of serotonin and 5-methoxytryptamine at various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Serotonin (Ki, nM) | 5-Methoxytryptamine (Ki, nM) |

| 5-HT1A | 3[4] | 9[4] |

| 5-HT1B | ~10 | High Affinity[5] |

| 5-HT1D | High Affinity[5] | High Affinity[5] |

| 5-HT1E | ~100-300 fold lower affinity than 5-HT[5] | Low Affinity[5] |

| 5-HT1F | High Affinity | <100[5] |

| 5-HT2A | 3.49 (EC50)[4] | 0.503 (EC50)[1] |

| 5-HT2B | High Affinity | 25-fold selective over 5-HT2A[1] |

| 5-HT2C | High Affinity | 400-fold selective over 5-HT2A[1] |

| 5-HT6 | 65[5] | <50[5] |

Note: Data is compiled from multiple sources and experimental conditions may vary. EC50 values represent functional potency rather than direct binding affinity but are included for comparative purposes.

Signaling Pathways

With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein-coupled receptors (GPCRs).[6] These receptors couple to different G-proteins to initiate downstream signaling cascades. As an agonist, 5-methoxytryptamine activates these same pathways.

-

5-HT1 and 5-HT5 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7]

-

5-HT2 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

-

5-HT4, 5-HT6, and 5-HT7 receptors couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[2][8]

Figure 2: Simplified overview of major serotonin receptor signaling pathways activated by agonists.

Experimental Protocols

The characterization of compounds like 5-methoxytryptamine relies on a suite of in vitro assays. Below are detailed methodologies for two fundamental experimental procedures.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., 5-MT) by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibitory constant (Ki) of 5-MT at a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target human serotonin receptor.

-

Radioligand with known affinity (Kd) for the target receptor (e.g., [3H]5-CT).

-

Unlabeled competitor compound (5-Methoxytryptamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]

-

96-well plates.

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[10]

-

Vacuum filtration manifold (cell harvester).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Preparation: Thaw the receptor-expressing cell membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined concentration.[10]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

Competition Binding: Membranes + Radioligand + serially diluted concentrations of the competitor (5-MT).

-

-

Incubation: Add the components to the wells in a defined order (e.g., buffer/competitor, membranes, then radioligand).[10] Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[9][10]

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[10]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average NSB counts from the total and competition counts.

-

Plot the percentage of specific binding against the log concentration of the competitor (5-MT) to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of 5-MT that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental workflow for a competition radioligand binding assay.

cAMP Assay (Functional)

This assay measures the functional consequence of receptor activation for Gs- or Gi/o-coupled receptors by quantifying changes in the intracellular concentration of the second messenger cAMP.

Objective: To determine the functional potency (EC50) and efficacy of 5-MT as an agonist at a Gs- or Gi/o-coupled serotonin receptor.

Materials:

-

Whole cells stably expressing the target receptor (e.g., CHO or HEK293 cells).[11]

-

Agonist (5-MT).

-

Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[11]

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Multi-well plates (white, opaque for luminescent/fluorescent assays).[11]

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency. On the day of the assay, harvest the cells, wash, and resuspend them in stimulation buffer at a determined density.[12]

-

Assay Setup:

-

Dispense the cell suspension into the wells of the assay plate.

-

Add serially diluted concentrations of the agonist (5-MT).

-

For Gi-coupled receptors, a co-treatment with an adenylyl cyclase activator (like forskolin) is required to induce a measurable cAMP signal that the agonist can then inhibit.

-

-

Incubation: Incubate the plate at a set temperature (e.g., 37°C) for a specific time (e.g., 30 minutes) to allow for receptor activation and cAMP production/inhibition.

-

Cell Lysis & Detection: Add lysis buffer (if required by the kit) and the cAMP detection reagents according to the manufacturer's protocol. This typically involves a competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer.

-

Signal Reading: After a final incubation period, read the plate using a plate reader. The signal generated will be inversely (or directly, depending on the kit) proportional to the amount of cAMP in the well.

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist (5-MT).

-

Fit the resulting dose-response curve using non-linear regression to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Figure 4: Generalized workflow for a cell-based cAMP functional assay.

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bufotenin - Wikipedia [en.wikipedia.org]

- 5. acnp.org [acnp.org]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin - Wikipedia [en.wikipedia.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. biorxiv.org [biorxiv.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

5-Methoxytryptamine Hydrochloride: A Technical Guide to its Role in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (5-MT), also known as mexamine, is an endogenous indoleamine closely related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174).[1] As a non-selective agonist at multiple serotonin (5-HT) receptors, it serves as a critical tool in neuroscience research for elucidating the complex roles of the serotonergic system in physiological and pathological processes.[2] This technical guide provides a comprehensive overview of 5-Methoxytryptamine hydrochloride, detailing its physicochemical properties, its multifaceted interactions with serotonin receptors, the subsequent signaling pathways, and detailed experimental protocols for its characterization. This document is intended to be a resource for researchers and professionals in drug development exploring the therapeutic potential and neurobiological functions of serotonergic compounds.

Physicochemical Properties

This compound is the salt form of 5-methoxytryptamine, which enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications.[3]

| Property | Value | Reference(s) |

| Chemical Name | 2-(5-Methoxy-1H-indol-3-yl)ethanamine hydrochloride | [4] |

| Synonyms | Mexamine HCl, O-Methylserotonin HCl, Deacetylmelatonin HCl | [4] |

| CAS Number | 66-83-1 | [4] |

| Molecular Formula | C₁₁H₁₅ClN₂O | [4] |

| Molecular Weight | 226.7 g/mol | [4] |

| Appearance | White to beige crystalline powder | [5] |

| Melting Point | 121-123 °C | [6] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 10 mg/ml). Miscible with water. | [4][5] |

| Stability | Stable for at least 4 years when stored at -20°C. Considered stable under normal handling conditions. Avoid reaction with oxidizing agents. | [4][5] |

Role in Neurotransmission: Interaction with Serotonin Receptors

5-Methoxytryptamine is a potent, non-selective agonist for a variety of serotonin receptors, including the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptor subtypes.[7] It displays negligible affinity for melatonin receptors.[7] Its broad-spectrum activity makes it a valuable pharmacological tool for investigating the diverse functions of the serotonergic system.

Receptor Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of 5-Methoxytryptamine at various human serotonin receptor subtypes.

Table 2.1: 5-Methoxytryptamine Binding Affinities (Ki) at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference(s) |

| 5-HT₁A | ~3 | [8] |

| 5-HT₁B | < 100 | [8] |

| 5-HT₁D | < 100 | [8] |

| 5-HT₁E | High Affinity | [9] |

| 5-HT₁F | < 100 | [9] |

| 5-HT₂A | 907 ± 170 | [8] |

| 5-HT₂B | High Affinity | [7] |

| 5-HT₂C | High Affinity | [10] |

| 5-HT₆ | < 100 | [8] |

| 5-HT₇ | < 100 | [8] |

Table 2.2: 5-Methoxytryptamine Functional Potencies (EC₅₀) at Human Serotonin Receptors

| Receptor Subtype | EC₅₀ (nM) | Assay Type | Reference(s) |

| 5-HT₁A | ~14 | G-protein activation | [10] |

| 5-HT₂A | 0.503 | Calcium mobilization | [7] |

| 5-HT₂B | Potent agonist | Not specified | [4] |

| 5-HT₂C | Potent agonist | Not specified | [4] |

Signaling Pathways

The activation of different serotonin receptor subtypes by 5-Methoxytryptamine initiates distinct intracellular signaling cascades, primarily through the modulation of G-protein activity.

-

5-HT₁ Receptor Family (Gαi/o-coupled): Activation of these receptors by 5-MT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade also involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[7]

-

5-HT₂ Receptor Family (Gαq/11-coupled): Agonism at these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to neuronal depolarization and increased excitability.[7]

-

5-HT₄, 5-HT₆, and 5-HT₇ Receptors (Gαs-coupled): Stimulation of these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays used to characterize the interaction of this compound with serotonin receptors.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of 5-MT for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.[2]

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex for 5-HT₂A receptors) or cultured cells expressing the target human 5-HT receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (typically 50-150 µg protein/well), a fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors, at a concentration near its Kd), and varying concentrations of this compound.[10][11]

-

For total binding, omit the 5-MT. For non-specific binding, add a high concentration of a known non-radioactive ligand for the target receptor.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

-

-

Filtration and Quantification:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with the bound radioligand.[10][11]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 5-MT concentration.

-

Determine the IC₅₀ value (the concentration of 5-MT that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

cAMP Functional Assay

This assay determines the functional activity of 5-MT at Gαs- or Gαi/o-coupled receptors by measuring changes in intracellular cAMP levels.[12][13]

Methodology:

-

Cell Culture and Plating:

-

Stimulation:

-

For Gαs-coupled receptors: Treat the cells with varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[15]

-

For Gαi/o-coupled receptors: Pre-treat the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production, and then co-treat with varying concentrations of 5-MT.[8][15]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP using a lysis buffer provided with the detection kit.

-

Quantify the cAMP levels using a commercially available assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).[1][13] These assays typically involve a competitive binding reaction between cellular cAMP and a labeled cAMP derivative for a limited number of anti-cAMP antibody binding sites.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) against the logarithm of the 5-MT concentration.

-

Determine the EC₅₀ (for Gαs-coupled receptors) or IC₅₀ (for Gαi/o-coupled receptors) value by non-linear regression analysis.

-

Conclusion

This compound is an indispensable pharmacological tool for the study of the serotonergic system. Its broad-spectrum agonist activity across multiple 5-HT receptor subtypes provides a means to probe the diverse physiological functions mediated by these receptors. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate rigorous and reproducible research, ultimately contributing to a deeper understanding of serotonergic neurotransmission and the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. In Vitro, In Vivo & Ex Vivo Electrophysiology Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. journals.plos.org [journals.plos.org]

- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acnp.org [acnp.org]

- 10. Bufotenin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. promega.com [promega.com]

- 14. revvity.com [revvity.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of 5-Methoxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (5-MT), an endogenous indoleamine structurally related to serotonin (B10506) and melatonin (B1676174), is a potent agonist at various serotonin receptors. Its metabolism is a critical determinant of its physiological and pharmacological activity. This technical guide provides a comprehensive overview of the metabolic pathways of 5-MT, focusing on the core enzymatic reactions, resultant metabolites, and the quantitative aspects of these processes. Detailed experimental protocols for studying 5-MT metabolism and its effects on cellular signaling are provided, along with visualizations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring compound found in the pineal gland and other tissues. It is biosynthesized from serotonin via O-methylation or from melatonin through N-deacetylation. 5-MT exhibits high affinity for multiple serotonin (5-HT) receptor subtypes, making it a molecule of significant interest in neuroscience and pharmacology. Understanding its metabolic fate is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the serotonergic system.

The primary metabolic routes for 5-MT involve two key enzyme systems: Monoamine Oxidase A (MAO-A) and Cytochrome P450 2D6 (CYP2D6). These enzymes are responsible for the degradation of 5-MT into various metabolites, which may possess their own biological activities. This guide will delve into the specifics of these pathways, present available quantitative data, and provide detailed methodologies for their investigation.

Core Metabolic Pathways of 5-Methoxytryptamine

The biotransformation of 5-Methoxytryptamine is primarily governed by two major enzymatic pathways:

-

Oxidative Deamination by Monoamine Oxidase A (MAO-A): This is considered the principal inactivation pathway for 5-MT.[1][2] MAO-A catalyzes the oxidative deamination of the ethylamine (B1201723) side chain, leading to the formation of an unstable aldehyde intermediate, 5-methoxyindole-3-acetaldehyde. This intermediate is rapidly oxidized by aldehyde dehydrogenase (ALDH) to the main metabolite, 5-methoxyindole-3-acetic acid (5-MIAA).[1] Another minor metabolite that can be formed from the intermediate aldehyde is 5-methoxytryptophol.[1] Due to rapid metabolism by MAO-A, 5-MT is orally inactive in humans.[1]

-

O-demethylation by Cytochrome P450 2D6 (CYP2D6): This pathway involves the removal of the methyl group from the 5-methoxy position, resulting in the formation of the neuro-transmitter serotonin (5-hydroxytryptamine or 5-HT). Serotonin is then a substrate for MAO-A, which metabolizes it to 5-hydroxyindole-3-acetic acid (5-HIAA).

-

N-acetylation: There is also evidence suggesting that 5-MT can be N-acetylated by arylalkylamine N-acetyltransferase (AANAT) to form melatonin, providing an alternative biosynthetic route to this important neurohormone.[1]

Below is a diagram illustrating the primary metabolic pathways of 5-Methoxytryptamine.

Caption: Primary metabolic pathways of 5-Methoxytryptamine.

Quantitative Data on 5-Methoxytryptamine Metabolism

The efficiency of enzymatic reactions is described by kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) or catalytic rate constant (kcat). Below is a summary of the available quantitative data for the metabolism of 5-MT.

Table 1: Enzyme Kinetic Parameters for 5-Methoxytryptamine Metabolism

| Enzyme | Pathway | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Source |

| CYP2D6 | O-demethylation | 5-Methoxytryptamine | 19.5 | 51.7 | 2.65 | [3] |

| MAO-A | Oxidative Deamination | 5-Methoxytryptamine | Not Available | Not Available | Not Available | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 5-Methoxytryptamine metabolism.

In Vitro Metabolism of 5-Methoxytryptamine using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of 5-MT in a standard in vitro system.

Objective: To determine the rate of disappearance of 5-MT when incubated with human liver microsomes and to identify the major metabolites formed.

Materials:

-

5-Methoxytryptamine hydrochloride

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Internal standard (e.g., a structurally similar compound not found endogenously)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 5-MT in a suitable solvent (e.g., water or DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

5-Methoxytryptamine (final concentration typically 1-10 µM)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The acetonitrile will precipitate the proteins.

-

-

Sample Processing:

-

Seal the plate and vortex thoroughly.

-